

# Falnidamol Profile and Experimental Data

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Falnidamol

CAS No.: 196612-93-8

Cat. No.: S547937

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The tables below consolidate the chemical, pharmacological, and experimental data available for **Falnidamol**.

**Table 1: Basic Chemical and Pharmacological Profile**

Aspect	Details
Chemical Names	Falnidamol, BIBX 1382, BIBX-1382 [1] [2]
IUPAC Name	4-N-(3-chloro-4-fluorophenyl)-6-N-(1-methylpiperidin-4-yl)pyrimido[5,4-d]pyrimidine-4,6-diamine [2]
Molecular Formula	C <sub>18</sub> H <sub>19</sub> ClFN <sub>7</sub> [2]
Molecular Weight	387.847 g/mol [2]
Primary Target	Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase [1] [2]
Secondary Target	ABCB1 Transporter (P-glycoprotein) [1] [3]
Clinical Status	Phase 1 trials for solid tumors (development reportedly suspended) [2]

Table 2: Key Experimental Findings on ABCB1 Inhibition

Assay Type	Key Findings	Experimental Context
<b>Cytotoxicity &amp; Reversal</b>	Specifically reversed ABCB1-mediated MDR; increased efficacy of doxorubicin and paclitaxel [1] [3].	Pre-incubation with Falnidamol (e.g., 2h) followed by chemotherapeutic agents in resistant cell lines (HELA-Col, SW620-Adr) [1] [3].
<b>Colony Formation &amp; 3D Spheroid</b>	Significantly inhibited colony formation and 3D microsphere growth in combination with paclitaxel [1] [3].	Treatment sequences (e.g., Falnidamol 2h -> Paclitaxel 4h); results measured after 7-10 days [1] [3].
<b>Intracellular Drug Accumulation</b>	Increased accumulation and reduced efflux of doxorubicin in ABCB1-overexpressing cells [1] [3].	Flow cytometry analysis after treatment with Falnidamol and doxorubicin [1] [3].
<b>ATPase Activity</b>	Suppressed ABCB1 ATPase activity [1] [3].	Tested on ABCB1-overexpressing cell membranes incubated with Falnidamol [1] [3].
<b>Binding Interaction</b>	Binds directly to the drug-binding site of ABCB1 transporter [1] [3].	Determined via molecular docking analysis and cellular thermal shift assay (CETSA) [1] [3].

## Experimental Protocols for Key Assays

For researchers looking to replicate or understand the key findings, here is a summary of the core methodologies cited in the studies.

### 1. Cytotoxicity and MDR Reversal Assay (MTT Assay)

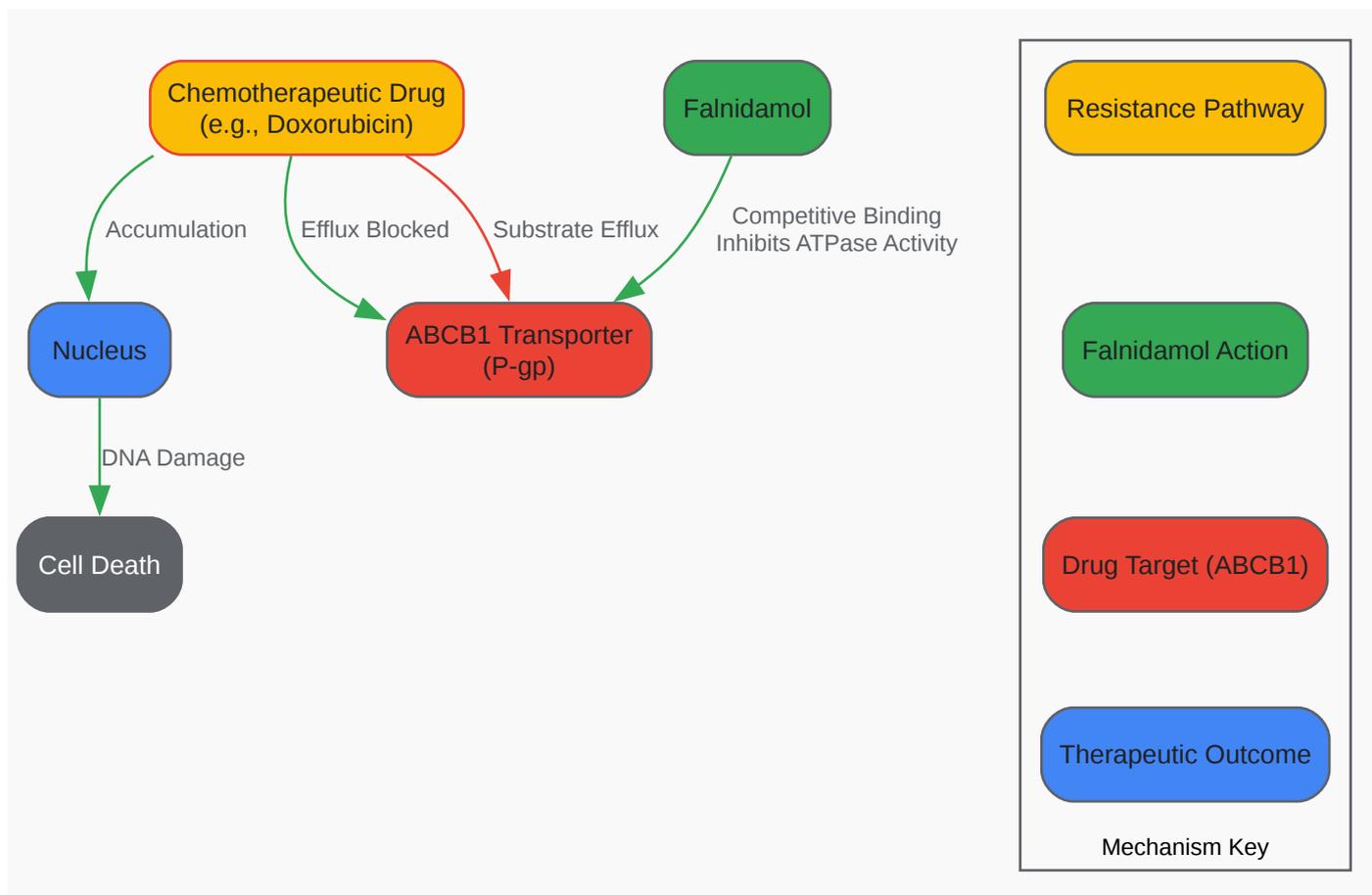
- **Purpose:** To assess the cytotoxicity of **Falnidamol** and its ability to reverse multidrug resistance (MDR).
- **Cell Seeding:** Cells are seeded into 96-well plates (e.g.,  $(5 \times 10^3)$  cells/well) and cultured overnight.

- **Treatment:**
  - *Cytotoxicity:* Cells are treated with varying concentrations of **Falnidamol** alone.
  - *Reversal:* Cells are pre-incubated with **Falnidamol** or a positive control (e.g., Verapamil) for 2 hours, followed by addition of chemotherapeutic agents (e.g., Doxorubicin, Paclitaxel).
- **Incubation & Measurement:** After 72 hours, MTT reagent is added. The resulting formazan crystals are dissolved, and absorbance is measured at 570 nm to determine cell viability [1] [3].

## 2. Doxorubicin Accumulation and Efflux Assay

- **Purpose:** To evaluate the effect of **Falnidamol** on the intracellular concentration and export of chemotherapeutic drugs.
- **Cell Preparation:** Cells are seeded in 6-well plates (e.g.,  $1 \times 10^6$  cells/well) for 24 hours.
- **Accumulation:** Cells are treated with **Falnidamol** or control for 2 hours, followed by incubation with Doxorubicin (e.g., 10  $\mu$ M) for another 2 hours.
- **Efflux:** Cells are first loaded with Doxorubicin, then incubated with **Falnidamol**, and sampled at various time points.
- **Analysis:** Cells are collected and analyzed by flow cytometry to measure intracellular Doxorubicin fluorescence [1] [3].

The following diagram illustrates the established mechanism by which **Falnidamol** reverses multidrug resistance.



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## References

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**Address:** Ontario, CA 91761, United States  
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**Web:** [www.smolecule.com](http://www.smolecule.com)